The synthesis of uroporphyrin I octamethyl ester involves several steps, typically starting from simpler precursors.
Methods:
Technical details regarding synthesis include:
Uroporphyrin I octamethyl ester has a complex molecular structure characterized by:
The structural representation can be visualized through resonance Raman spectroscopy techniques, which provide insights into the vibrational modes and molecular interactions .
Uroporphyrin I octamethyl ester participates in various chemical reactions:
Technical details include:
The mechanism of action for uroporphyrin I octamethyl ester primarily revolves around its role as a substrate in enzymatic pathways involved in heme biosynthesis:
Data on kinetic parameters and enzyme activity can be derived from studies analyzing the reaction rates under varying conditions.
Uroporphyrin I octamethyl ester exhibits several notable physical and chemical properties:
Relevant analyses include resonance CARS (Coherent Anti-Stokes Raman Scattering) spectroscopy, which provides detailed information about molecular vibrations and interactions within this compound .
Uroporphyrin I octamethyl ester has various scientific applications:
Uroporphyrin I octamethyl ester possesses the molecular formula C₄₈H₅₄N₄O₁₆ and a molecular weight of 942.97 g/mol [4]. Its structure consists of four pyrrole subunits linked by methine bridges, forming a planar, highly conjugated macrocycle. Each pyrrole ring bears two substituents: an acetic acid (converted to methyl acetate) and a propionic acid (converted to methyl propionate) side chain. The defining characteristic of the Type I isomer is the symmetric arrangement of these substituents, where identical side chains align opposite each other across the macrocyclic plane. This symmetry contrasts sharply with the asymmetric arrangement found in the biologically predominant Type III isomer.
Table 1: Molecular Characteristics of Uroporphyrin I Octamethyl Ester
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 10170-03-3 | [4] |
Molecular Formula | C₄₈H₅₄N₄O₁₆ | [4] |
Molecular Weight | 942.97 g/mol | [4] |
Isomer Type | Type I (Symmetric) | [5] |
Esterification Sites | 8 carboxylic acid groups | [4] [5] |
Density (Calculated) | 1.294 g/cm³ | [4] |
Boiling Point (Calculated) | 1153.128°C at 760 mmHg | [4] |
Flash Point (Calculated) | 651.188°C | [4] |
Chromatographic separation of uroporphyrin I octamethyl ester from its Type III counterpart relies on their differential polarity and structural features. Early work demonstrated effective separation using dioxan chromatography and paper chromatography [6], with modern techniques employing thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structural differences profoundly influence their physical interactions with stationary phases, allowing for baseline resolution. Spectroscopically, the compound exhibits characteristic UV-Vis absorption bands typical of porphyrins, including a strong Soret band near 406 nm [5], but with distinct fine structure compared to Type III esters due to differences in molecular symmetry and electronic distribution. Nuclear magnetic resonance (NMR) spectroscopy reveals symmetric proton environments consistent with its D₄h symmetry, contrasting with the lower symmetry (Cₛ) observed in Type III esters. The InChIKey (KBKZLUAVUDHBNV-UHFFFAOYSA-N) [4] provides a unique computational identifier for database searches and cheminformatics applications.
Table 2: Comparative Analysis of Uroporphyrin Octamethyl Ester Isomers
Characteristic | Uroporphyrin I Octamethyl Ester | Uroporphyrin III Octamethyl Ester |
---|---|---|
CAS Number | 10170-03-3 [4] | 15435-60-6 [5] |
Symmetry | D₄h (High symmetry) | Cₛ (Lower symmetry) |
Side Chain Sequence | Alternating symmetric (A-P-A-P-A-P-A-P) | Asymmetric arrangement |
Chromatographic Mobility | Distinct, separable from Type III | Distinct, separable from Type I |
NMR Complexity | Simplified spectrum due to symmetry | Complex spectrum due to asymmetry |
InChIKey | KBKZLUAVUDHBNV-UHFFFAOYSA-N [4] | UPRSDHFCTQLTGV-OJKAWOKHSA-N [5] |
Biological Prevalence | Minor isomer, accumulates in porphyrias | Major biologically utilized isomer |
The isolation and characterization of uroporphyrin I octamethyl ester marked a pivotal advancement in mid-20th century porphyrin chemistry. Prior to the development of esterification techniques, the inherent instability and polarity of uroporphyrinogens hampered their purification and structural elucidation. The conversion to methyl esters, pioneered by Hans Fischer's school, provided a stable derivative amenable to crystallization and systematic study. This methodological breakthrough enabled the definitive identification of the Type I isomer as a chemically distinct entity from the Type III isomer [6].
Key historical milestones include the enzymatic synthesis of uroporphyrinogen I from porphobilinogen by Bogorad in 1958 using plant extracts, which yielded the esterifiable porphyrin oxidation product [6]. Subsequent work by Cornford and Benson in the 1960s established chromatographic methods for separating the octamethyl esters of isomers I and III using dioxan-based systems [6]. These separations were critical for demonstrating that biological systems predominantly produce the Type III isomer under normal physiological conditions, while Type I accumulation occurs in pathological states. The crystallographic characterization of uroporphyrin I octamethyl ester provided the first three-dimensional structural insights into the symmetric arrangement of the tetrapyrrole macrocycle, confirming the alternating acetate and propionate side chain orientation predicted from degradation studies [4].
The compound's significance extended to medical biochemistry when it was isolated in crystalline form from the erythrocytes and plasma of patients with congenital erythropoietic porphyria (Günther's disease) [7]. This pathological accumulation provided clinical validation of the biochemical pathway disruption predicted from enzymatic studies. Furthermore, the compound served as a critical standard in developing analytical methods for porphyrin disorders, allowing quantification of isomer ratios in biological samples—a diagnostic parameter still used today [6] [7].
Table 3: Historical Milestones in Uroporphyrin I Octamethyl Ester Research
Time Period | Key Advancement | Significance |
---|---|---|
1950s | Enzymatic synthesis from porphobilinogen [6] | Established biological origin of Type I isomer |
1958 | Crystallization of uroporphyrin I derivatives | Enabled structural confirmation of symmetric arrangement |
Early 1960s | Development of dioxan chromatography [6] | Allowed separation of Type I and III octamethyl esters for analytical purposes |
Mid-1960s | Application of thin-layer chromatography [6] | Improved resolution and sensitivity for isomer separation |
1960s | Isolation from CEP patients [7] | Confirmed pathological accumulation in genetic porphyrias |
1999 | Isomerization studies via spiro intermediates [1] | Revealed potential chemical interconversion pathways between isomers |
Uroporphyrin I octamethyl ester derives from uroporphyrinogen I, an intermediate in the conserved tetrapyrrole biosynthetic pathway. This pathway begins with 5-aminolevulinic acid (ALA), synthesized via either the Shemin (C4) pathway in animals and some bacteria or the C5 pathway in plants and most bacteria [3]. Condensation of two ALA molecules produces porphobilinogen (PBG), the monopyrrolic precursor. The tetrapyrrole assembly occurs when four PBG molecules are joined head-to-tail by PBG deaminase to form the linear hydroxymethylbilane. This unstable intermediate typically cyclizes under enzymatic guidance by uroporphyrinogen III synthase (UROS), which catalyzes the inversion of the final pyrrole ring (ring D) to produce the asymmetric Type III isomer—the universal precursor for biologically active tetrapyrroles like heme and chlorophyll [3] [6].
The formation of uroporphyrinogen I represents an alternative, non-enzymatic cyclization pathway. When hydroxymethylbilane accumulates or when UROS activity is deficient, the linear tetrapyrrole spontaneously cyclizes without ring inversion, yielding the symmetric uroporphyrinogen I isomer. This compound lacks biological utility in most organisms and cannot be metabolized to heme or chlorophyll precursors. Instead, it undergoes oxidation to uroporphyrin I and subsequent accumulation or excretion. The enzymatic conversion to coproporphyrinogen I is inefficient compared to the Type III pathway [3] [7].
The octamethyl ester derivative is not a natural metabolite but serves as an analytical surrogate for studying this pathway divergence. Researchers employ it to understand the substrate specificity of downstream enzymes in the heme biosynthetic pathway, which typically reject the Type I isomer. For instance, uroporphyrinogen decarboxylase shows markedly reduced activity toward uroporphyrinogen I compared to uroporphyrinogen III, explaining the characteristic urinary excretion pattern (high uroporphyrin I) observed in porphyria cutanea tarda [6]. Furthermore, studies using the esterified form have revealed that the accumulation of symmetric porphyrins like uroporphyrin I contributes to the phototoxic effects in porphyrias through light-mediated generation of reactive oxygen species [7].
The isomerization of uroporphyrinogen I octamethyl ester via spiro-pyrrolenine intermediates represents a fascinating chemical pathway that has no biological counterpart but offers insights into potential porphyrin interconversion mechanisms under non-physiological conditions [1]. This chemical isomerization, while not enzymatically relevant, provides synthetic chemists with potential strategies for modifying porphyrin structures that are inaccessible through biosynthetic routes.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7